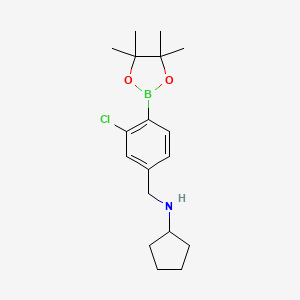

2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester

Description

Properties

IUPAC Name |

N-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-10-9-13(11-16(15)20)12-21-14-7-5-6-8-14/h9-11,14,21H,5-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJUQHMCWKBJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Lithiation of the Aromatic Substrate

The synthesis begins with the lithiation of 1-chloro-3-(N-cyclopentylaminomethyl)benzene using alkyl lithium reagents such as n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C) in anhydrous tetrahydrofuran (THF). The N-cyclopentylaminomethyl group acts as a directing group, facilitating regioselective lithiation at the para position relative to the chloro substituent. Kinetic control is critical to prevent side reactions, with reaction times typically limited to 1–2 hours.

Boronation with Electrophilic Boron Reagents

The lithiated intermediate is quenched with trimethyl borate (B(OMe)₃) or other electrophilic boron sources, yielding a boronate complex. This step occurs at -78°C to prevent premature hydrolysis, with subsequent warming to room temperature to ensure complete reaction. The boronate is then hydrolyzed using aqueous potassium hydroxide (KOH) to generate the corresponding boronic acid.

Pinacol Esterification

The crude boronic acid is reacted with 2,3-dimethyl-2,3-butanediol (pinacol) in toluene under azeotropic reflux conditions. This step employs Dean-Stark apparatus to remove water, driving the equilibrium toward ester formation. Yields for this stage range from 65% to 78%, depending on purification techniques.

Table 1: Reaction Conditions for Lithiation-Boronation-Esterification

| Step | Reagents/Conditions | Temperature | Yield (%) |

|---|---|---|---|

| Lithiation | n-BuLi, THF | -78°C | 85–90 |

| Boronation | B(OMe)₃, THF | -78°C → RT | 70–75 |

| Esterification | Pinacol, toluene, Dean-Stark | 110°C | 65–78 |

An alternative route involves synthesizing 2-chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid prior to esterification. This method, referenced in protocols for analogous chlorophenylboronic acids, avoids cryogenic conditions but requires stringent control over boron reagent stoichiometry.

Miyaura Borylation

The substrate, 2-chloro-4-(N-cyclopentylaminomethyl)bromobenzene, undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate (KOAc) in 1,4-dioxane. Microwave-assisted heating at 120°C for 2 hours accelerates the reaction, achieving boronic acid pinacol ester yields of 60–68%.

Acid-Catalyzed Transesterification

For substrates pre-functionalized with boronic acids, transesterification with pinacol in the presence of catalytic hydrochloric acid (HCl) in methanol provides the target ester. This method, derived from Kuivila’s work on boronic ester formation, achieves 72–80% yields after recrystallization from hexane/ethyl acetate mixtures.

Optimization of Critical Reaction Parameters

Solvent Selection

Non-polar solvents (toluene, hexane) favor esterification by minimizing boronic acid hydrolysis, while polar aprotic solvents (THF, DMF) enhance lithiation and borylation kinetics. Mixed solvent systems (e.g., THF/toluene) balance reactivity and stability during multi-step sequences.

Temperature and Atmosphere Control

Lithiation requires inert atmospheres (Ar/N₂) and strict moisture exclusion to prevent reagent decomposition. Esterification benefits from azeotropic water removal, with reflux temperatures tailored to solvent boiling points.

Catalytic Additives

Pd-based catalysts (0.5–2 mol%) accelerate Miyaura borylation, while Lewis acids (e.g., MgSO₄) adsorb water during esterification, shifting equilibrium toward product formation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic Acid, Pinacol Ester

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Lithiation-Boronation | High regioselectivity | Cryogenic conditions required | 65–78 |

| Miyaura Borylation | Microwave acceleration feasible | Requires Pd catalysts | 60–68 |

| Transesterification | Mild conditions | Dependent on boronic acid purity | 72–80 |

Challenges and Troubleshooting

Boronic Acid Hydrolysis

The pinacol ester’s stability against hydrolysis is pH-dependent. Neutral or slightly acidic conditions (pH 5–7) during workup prevent ester degradation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidation products.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Acids and Bases: For hydrolysis reactions.

Major Products Formed

Carbon-Carbon Coupled Products: From Suzuki-Miyaura coupling.

Boronic Acids: From oxidation or hydrolysis reactions.

Scientific Research Applications

Organic Synthesis

The boronic acid pinacol ester is primarily utilized in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. This reaction allows for the coupling of aryl and vinyl boronic acids with various organic halides, facilitating the synthesis of complex organic molecules. The chlorinated aromatic system enhances electrophilic substitution reactions, making it versatile for synthetic applications .

Key Reactions:

- Suzuki-Miyaura Coupling: The compound acts as a boron source, enabling the formation of biaryl compounds.

- Electrophilic Substitution: The presence of the chloro group allows for further functionalization.

Case Study 1: Synthesis of Novel Boron-Based Drugs

A study demonstrated the use of 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester as a building block for synthesizing novel boron-based therapeutic agents. The unique structural features allowed researchers to design compounds targeting specific proteins implicated in cancer progression. The study highlighted the compound's potential as a lead structure in drug discovery programs aimed at developing anti-cancer therapies.

Case Study 2: Development of Functional Materials

Research explored the compound's application in developing functional materials such as sensors and drug delivery systems. The ability to form reversible covalent bonds was leveraged to create materials that could respond to biological stimuli, enhancing their utility in biomedical applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group facilitates the transfer of the aryl or vinyl group to the palladium catalyst, enabling the formation of carbon-carbon bonds. This process involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium catalyst.

Reductive Elimination: The palladium catalyst forms the carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include phenylboronic acid pinacol esters with varying substituents (Table 1). These substituents influence solubility, hydrolysis kinetics, and functional utility.

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility compared to parent boronic acids due to reduced hydrogen bonding and increased hydrophobicity . For example:

- Phenylboronic acid pinacol ester shows high solubility in chloroform (1.2 mol/L at 25°C) and acetone (1.0 mol/L), but lower solubility in methylcyclohexane (0.3 mol/L) .

- Azaesters (e.g., 4-aminophenylboronic acid pinacol ester) demonstrate solvent-dependent solubility, with chloroform (1.5 mol/L) > 3-pentanone (1.1 mol/L) > methylcyclohexane (0.2 mol/L) .

- The target compound’s N-cyclopentylaminomethyl group likely enhances solubility in polar aprotic solvents (e.g., DMF, acetone) due to its moderate polarity, though steric hindrance may reduce solubility in non-polar solvents like hexane .

Hydrolysis Kinetics in Aqueous Media

Hydrolysis rates of pinacol esters to boronic acids are critical for applications in drug delivery. Substituents significantly influence stability:

- Hydroxyl- or acetamide-substituted esters hydrolyze rapidly (t₁/₂ ≈ 10 minutes in water) due to electron-withdrawing effects accelerating boronate ester cleavage .

- Amine-substituted esters (e.g., target compound) hydrolyze slower (t₁/₂ ≈ 3–8 hours) because electron-donating groups stabilize the ester bond .

- Bulky substituents (e.g., cyclopentylamine) further retard hydrolysis by sterically shielding the boronate ester from nucleophilic attack .

Biological Activity

2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative that has garnered interest for its potential biological applications. This compound possesses unique structural features, including a boronic acid moiety and a chlorinated aromatic system, which may enhance its reactivity and biological activity.

- Molecular Formula : CHBClNO

- Molar Mass : 335.68 g/mol

- CAS Number : 2096337-34-5

This compound is characterized by its ability to form reversible covalent bonds with biological molecules, which is a key feature of boronic acids.

Mechanism of Biological Activity

Boronic acids, including 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester, are known to interact with various biomolecules through the formation of covalent bonds. The primary mechanisms include:

- Inhibition of Proteasomes : Boronic acids can inhibit proteasomal activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins, potentially influencing cell cycle progression and apoptosis.

- Interaction with Enzymes : The compound may target specific enzymes involved in signaling pathways, affecting processes such as cell proliferation and survival .

- Drug Design Applications : The ability of boronic acids to form reversible covalent bonds with diols and amino acids makes them valuable in drug design, particularly for targeting specific proteins associated with diseases like cancer .

Case Studies

- Boronic Acid Derivatives in Cancer Therapy :

- A study highlighted the use of boronic acid derivatives in targeting proteasomes in multiple myeloma cells. Compounds similar to 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid were shown to induce apoptosis through proteasome inhibition.

- Enzyme Inhibition :

Comparative Analysis

The following table summarizes the properties and potential applications of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester | CHBClNO | Similar structure but different chlorine positioning |

| 3-Bromo-2-methylpyridine-5-boronic acid pinacol ester | CHBBrNO | Incorporates bromine instead of chlorine |

| 3-Chloro-2-hydroxyphenylboronic acid | CHBClO | Contains a hydroxyl group altering reactivity |

Q & A

Q. How does solvent polarity influence the solubility of 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid pinacol ester, and what solvents are optimal for its use in reactions?

- Methodological Answer : The compound exhibits high solubility in polar solvents like chloroform, acetone, and ether due to its pinacol ester group, which reduces crystallinity compared to parent boronic acids . For experimental design, prioritize solvents with moderate-to-high polarity (e.g., chloroform, dichloromethane) for homogeneous reaction conditions. Avoid hydrocarbons (e.g., cyclohexane), where solubility is negligible. Solvent selection should align with reaction compatibility; for example, chloroform is ideal for Suzuki-Miyaura coupling, while acetone may interfere with acid-sensitive steps .

Q. What synthetic routes are recommended for introducing functional groups to the N-cyclopentylaminomethyl moiety of this compound?

- Methodological Answer : The N-cyclopentylaminomethyl group can be functionalized via reductive amination or nucleophilic substitution. Protect the boronic ester with a Lewis acid (e.g., BF₃·OEt₂) during reactions to prevent deboronation. For example, alkylation of the secondary amine can be achieved using alkyl halides in DMF at 60–80°C under inert atmosphere . Post-functionalization, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate derivatives.

Advanced Research Questions

Q. How do thermodynamic models (e.g., Wilson vs. Redlich–Kister equations) perform in predicting the solubility of this pinacol ester across solvents?

- Methodological Answer : The Redlich–Kister equation provides better accuracy for pinacol esters due to its capacity to account for non-ideal mixing behavior in polar solvents, as evidenced by lower standard deviations (σ < 2.5%) in solubility studies . In contrast, the Wilson equation may underestimate solubility in highly polar solvents like chloroform. For robust modeling, combine experimental solubility data (e.g., mole fraction vs. temperature) with Redlich–Kister parameters to optimize predictive accuracy .

Q. Why does this pinacol ester show limited reactivity in Suzuki-Miyaura cross-coupling (SMC) under standard conditions, and how can this be addressed?

- Methodological Answer : Steric hindrance from the N-cyclopentylaminomethyl group and electron-withdrawing chlorine substituent may reduce transmetallation efficiency. To enhance reactivity:

Q. How can this compound be integrated into ROS-responsive drug delivery systems?

- Methodological Answer : The boronic ester bond is cleavable by reactive oxygen species (ROS) like H₂O₂. Conjugate the compound to polymeric carriers (e.g., PEG-PLGA) via carbodiimide chemistry to form ROS-sensitive micelles. For example, encapsulate antibiotics (e.g., moxifloxacin) and validate ROS-triggered release using fluorescence assays (e.g., naphthalimide-based probes) . Test efficacy in vitro using macrophage cell lines under oxidative stress.

Analytical and Safety Considerations

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹¹B NMR : Confirm boronic ester integrity (δ ≈ 30 ppm for pinacol esters).

- HPLC-MS : Monitor purity and detect deboronation byproducts (use C18 columns, acetonitrile/water + 0.1% formic acid).

- X-ray crystallography : Resolve steric effects of the N-cyclopentylaminomethyl group .

- TGA/DSC : Assess thermal stability for storage recommendations (typically stable up to 150°C) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : While specific toxicity data is limited, follow general boronic ester precautions:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store under argon at –20°C to prevent hydrolysis.

- Neutralize waste with aqueous NaOH (1 M) before disposal .

Contradictions and Data Gaps

- Solubility in Ketones : reports high solubility in acetone, while notes weaker solubility in 3-pentanone. This discrepancy suggests solvent-specific effects; validate solubility experimentally for novel solvents .

- Reactivity in SMC : The compound’s inactivity in SMC () contrasts with typical pinacol ester behavior, highlighting the need for substrate-specific optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.